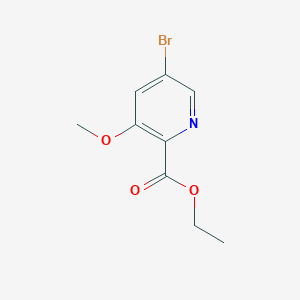

Ethyl 5-bromo-3-methoxypicolinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H10BrNO3 |

|---|---|

Molecular Weight |

260.08 g/mol |

IUPAC Name |

ethyl 5-bromo-3-methoxypyridine-2-carboxylate |

InChI |

InChI=1S/C9H10BrNO3/c1-3-14-9(12)8-7(13-2)4-6(10)5-11-8/h4-5H,3H2,1-2H3 |

InChI Key |

CVZORFYIUIFXKJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=N1)Br)OC |

Origin of Product |

United States |

Contextual Significance of Pyridine Derivatives in Chemical Research

Pyridine (B92270) and its derivatives are a cornerstone of heterocyclic chemistry, with a vast and diverse range of applications. nih.govyufengchemicals.com These nitrogen-containing aromatic compounds are structurally analogous to benzene, with one CH group replaced by a nitrogen atom. globalresearchonline.net This substitution imparts distinct physical and chemical properties, such as increased water solubility and basicity, which are often advantageous in pharmaceutical and materials science research. nih.gov

Pyridine derivatives are integral components of many natural products, including alkaloids like nicotine (B1678760) and essential vitamins such as niacin and pyridoxine. nih.gov In the realm of synthetic chemistry, they serve as crucial intermediates and building blocks for a wide array of functional molecules. researchgate.net Their utility extends to their use as ligands in organometallic catalysis and as key scaffolds in the design of novel therapeutic agents. nih.gov The pyridine ring is a common motif in numerous drugs, highlighting its importance in medicinal chemistry. rsc.orgrsc.org Researchers have explored pyridine derivatives for a multitude of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties. globalresearchonline.netwisdomlib.org

Historical Perspective on the Development of Ethyl 5 Bromo 3 Methoxypicolinate Synthesis

The synthesis of picolinates, esters of picolinic acid (pyridine-2-carboxylic acid), has been an area of active investigation. rsc.orgnih.gov Various methods have been developed over the years to construct the picolinate (B1231196) core and introduce different substituents onto the pyridine (B92270) ring. Historically, the synthesis of pyridine derivatives often involved multi-step procedures, sometimes with harsh reaction conditions.

The development of modern synthetic methodologies, particularly in the realm of cross-coupling reactions, has significantly advanced the ability to create highly functionalized pyridines like Ethyl 5-bromo-3-methoxypicolinate. The presence of a bromine atom on the pyridine ring is particularly strategic, as it provides a handle for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. rsc.orgresearchgate.netwikipedia.org These reactions allow for the efficient formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of diverse molecular fragments at the 5-position of the pyridine ring.

While specific historical details on the first synthesis of this compound are not extensively documented in readily available literature, its creation is a logical extension of established synthetic strategies for picolinates and functionalized pyridines. The general approach would likely involve the synthesis of a substituted pyridine ring followed by esterification, or the modification of a pre-existing picolinate. For instance, processes for synthesizing related compounds like chromium picolinate have involved the oxidation of 2-picoline or the hydrolysis of 2-cyanopyridine (B140075) to form the picolinic acid, which is then reacted further. google.comgoogle.compatsnap.com

Scope and Research Focus of Ethyl 5 Bromo 3 Methoxypicolinate Studies

Classical Synthetic Routes to the Picolinate Core

The picolinate, or pyridine-2-carboxylate, framework is the foundational structure of this compound. Classically, picolinic acid, the precursor to the ester, has been synthesized through the oxidation of α-picoline. orgsyn.org A common method involves the use of potassium permanganate (B83412) in an aqueous solution. orgsyn.org The reaction proceeds by heating α-picoline with potassium permanganate, which is added in portions until the characteristic purple color disappears, indicating its consumption. orgsyn.org Following the reaction, the manganese dioxide byproduct is filtered off, and the picolinic acid is isolated from the filtrate, often as its hydrochloride salt. orgsyn.org

Alternative historical methods for obtaining picolinic acid include the hydrolysis of ω-trichloropicoline and the nitric acid oxidation of α-picoline. orgsyn.org While effective, these classical methods often require harsh conditions and can generate significant waste, prompting the development of more modern approaches.

Regioselective Bromination Strategies for Pyridine Systems

In the absence of strongly directing groups, the direct bromination of pyridine is often unselective. However, the presence of an activating group, such as a methoxy group at the 3-position, can direct incoming electrophiles. For the synthesis of the target molecule, a plausible route involves the bromination of a pre-existing 3-methoxypyridine (B1141550) derivative. The methoxy group is an ortho-, para-director. In the case of 3-methoxypyridine, this would direct bromination to the 2-, 4-, and 6-positions. Therefore, to achieve the desired 5-bromo substitution pattern, it is often more strategic to brominate a pyridine ring that already contains a group that will direct to the 5-position, or to introduce the bromine at an earlier stage before the methoxy group is installed.

A common strategy involves the bromination of 3-hydroxypyridine (B118123) to yield 2-bromo-3-hydroxypyridine (B45599). google.com This can be achieved by treating 3-hydroxypyridine with bromine in an aqueous sodium hydroxide (B78521) solution at low temperatures. google.com The resulting 2-bromo-3-hydroxypyridine can then be methoxylated. However, to obtain the 5-bromo isomer, one might start with a different precursor. For instance, the bromination of 2-aminopyridine (B139424) can lead to 2-amino-5-bromopyridine, which can then be further functionalized. researchgate.net

Modern approaches to regioselective halogenation have also been developed. For example, a ring-opening, halogenation, ring-closing sequence using Zincke imine intermediates allows for highly regioselective halogenation of pyridines under mild conditions. chemrxiv.org This method provides a powerful tool for accessing specific halopyridine isomers that are difficult to obtain through classical electrophilic substitution.

Methoxylation Techniques in Pyridine Chemistry

The introduction of the methoxy group at the 3-position of the pyridine ring is typically achieved through nucleophilic aromatic substitution or by methylation of a corresponding hydroxy-pyridine.

A common method for methoxylation is the reaction of a bromo-substituted pyridine with sodium methoxide (B1231860). For example, 3,5-dibromopyridine (B18299) can be reacted with sodium methoxide in a solvent like N,N-dimethylformamide (DMF) to produce 3-bromo-5-methoxypyridine. chemicalbook.com This reaction proceeds via a nucleophilic substitution mechanism where the methoxide ion displaces one of the bromide ions. The choice of solvent and temperature is crucial for the success of this reaction.

Alternatively, if a 3-hydroxypyridine precursor is used, the methoxy group can be introduced by methylation. This typically involves deprotonating the hydroxyl group with a base to form a phenoxide-like species, which then reacts with a methylating agent such as methyl iodide or dimethyl sulfate.

In a multi-step synthesis of 2-amino-5-hydroxypyridine, 5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine is methoxylated with sodium methylate to give 5-methoxy-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine. researchgate.net This demonstrates the utility of methoxylation in the presence of other functional groups, provided they are suitably protected.

Esterification Methods for Carboxylic Acid Precursors

The final step in the synthesis of this compound is the esterification of the corresponding carboxylic acid, 5-bromo-3-methoxypicolinic acid. sigmaaldrich.comabovchem.com There are several standard methods for esterification.

One of the most common is Fischer esterification, which involves reacting the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically heated to drive the equilibrium towards the ester product.

Another approach is to first convert the carboxylic acid to a more reactive derivative, such as an acyl chloride. nih.gov This can be achieved by treating the carboxylic acid with a reagent like thionyl chloride or oxalyl chloride. nih.gov The resulting acyl chloride is then reacted with ethanol, often in the presence of a base like triethylamine (B128534) or pyridine to neutralize the HCl byproduct, to form the ethyl ester. nih.gov This method is often faster and can be carried out under milder conditions than Fischer esterification.

Coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC), can also be used to facilitate the direct esterification of the carboxylic acid with ethanol. researchgate.net However, this method can sometimes be complicated by the formation of N-acylurea byproducts, especially with picolinic acids. nih.gov

Modern and Sustainable Synthetic Approaches

In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methods in organic chemistry. This includes the development of catalytic pathways and the application of green chemistry principles to the synthesis of pyridine derivatives.

Catalytic Synthesis Pathways

Catalysis is a cornerstone of green chemistry, offering pathways to reduce waste, energy consumption, and the use of stoichiometric reagents. biosynce.com For the synthesis of picolinates, novel catalytic systems are being explored. One such example is the use of a metal-organic framework (MOF), UiO-66(Zr)-N(CH2PO3H2)2, as a heterogeneous catalyst for the multi-component synthesis of picolinate and picolinic acid derivatives. nih.govrsc.orgnih.govresearchgate.net This approach allows for the synthesis to be carried out at ambient temperature. nih.govrsc.orgnih.govresearchgate.net

Cross-coupling reactions, such as the Suzuki-Miyaura coupling, have also become powerful tools for the synthesis of substituted pyridines. mdpi.com These reactions, which typically employ a palladium catalyst, allow for the formation of carbon-carbon bonds between a halo-pyridine and a boronic acid. mdpi.com While not directly a method for synthesizing the target molecule in one step, these catalytic methods are invaluable for creating a wide range of substituted pyridine precursors. For instance, a bromo-substituted pyridine can be coupled with various boronic acids to introduce diverse functionalities. mdpi.com Iron-catalyzed cyclization of ketoxime acetates and aldehydes has also been developed for the green synthesis of substituted pyridines. rsc.org

The following table provides a summary of some catalytic methods used in pyridine synthesis:

| Catalyst Type | Reaction | Key Advantages |

| Metal-Organic Framework (MOF) | Multi-component synthesis of picolinates | Heterogeneous, ambient temperature |

| Palladium Complexes | Suzuki-Miyaura cross-coupling | High efficiency, functional group tolerance |

| Iron Salts (e.g., FeCl3) | Cyclization of ketoxime acetates and aldehydes | Green, high yields |

Green Chemistry Principles in Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netnih.gov In the context of pyridine synthesis, this translates to several key strategies:

Use of Greener Solvents: Traditional organic solvents are often volatile, toxic, and flammable. biosynce.com Research is ongoing to replace these with more environmentally benign alternatives, such as water or ionic liquids. Some pyridine derivatives themselves can act as solvents in biphasic systems, allowing for easy separation and recycling. biosynce.com

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes compared to conventional heating. nih.gov This method has been successfully applied to the synthesis of various pyridine derivatives. nih.gov

Multi-component Reactions: These reactions, where multiple starting materials are combined in a single step to form a complex product, are highly atom-economical and reduce the number of synthetic steps and purification processes. researchgate.netnih.gov The catalytic synthesis of picolinates using MOFs is an example of a multi-component reaction. nih.govrsc.orgnih.govresearchgate.net

Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally friendly alternative to traditional chemical methods. numberanalytics.com

By incorporating these principles, the synthesis of complex molecules like this compound can be made more efficient, less wasteful, and safer.

Halogen-Based Cross-Coupling Reactions

The bromine atom on the pyridine ring is a key handle for introducing molecular complexity through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental for the formation of new carbon-carbon and carbon-nitrogen bonds.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. nih.govbeilstein-journals.org For this compound, the bromine atom at the C5 position readily participates in this reaction, allowing for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents.

The catalytic cycle generally involves three main steps: oxidative addition of the aryl bromide to a Pd(0) species, transmetalation of the organic group from the boron reagent to the palladium complex, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nih.gov The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be tailored depending on the specific boronic acid or ester used. beilstein-journals.orgnih.gov

| Catalyst / Ligand | Boronic Acid / Ester | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(PPh₃)₄ | Phenylboronic acid | Na₂CO₃ | Toluene/Ethanol/H₂O | 80 | High |

| Pd(dppf)Cl₂ | 4-Methylphenylboronic acid | K₂CO₃ | Dioxane/H₂O | 100 | Good to High |

| Pd₂(dba)₃ / SPhos | Heteroarylboronic acid | K₃PO₄ | Toluene | 90-110 | Variable |

This table represents typical conditions for Suzuki-Miyaura reactions involving bromopyridine substrates and is illustrative for this compound.

Sonogashira Coupling Reactions

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. libretexts.org The C5-bromo position of this compound is an excellent site for this transformation, leading to the synthesis of 5-alkynyl-3-methoxypicolinate derivatives. These products are valuable intermediates for creating more complex, conjugated systems. rsc.org

The reaction mechanism involves a palladium cycle, similar to other cross-coupling reactions, and a copper cycle, where the copper acetylide is formed and then undergoes transmetalation with the palladium complex. libretexts.orgrsc.org Copper-free Sonogashira protocols have also been developed. organic-chemistry.org

| Palladium Catalyst | Copper Co-catalyst | Alkyne | Base | Solvent | Temperature (°C) |

| Pd(PPh₃)₂Cl₂ | CuI | Phenylacetylene | Triethylamine (TEA) | THF or DMF | Room Temp to 60 |

| Pd(OAc)₂ / PPh₃ | CuI | Trimethylsilylacetylene | Diisopropylamine (DIPA) | Toluene | 70-90 |

| Pd(PPh₃)₄ | None (Copper-free) | 1-Heptyne | Piperidine | DMF | 80 |

This table illustrates common conditions for Sonogashira coupling of aryl bromides, applicable to this compound. researchgate.net

Heck and Stille Coupling Applications

Heck Coupling: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene, catalyzed by a palladium species in the presence of a base. organic-chemistry.orgnih.gov This reaction offers a method to introduce vinyl groups at the C5 position of this compound. The reaction typically favors the formation of the trans-isomer of the resulting alkene. organic-chemistry.org High temperatures are sometimes required for the reaction to proceed efficiently, especially with less reactive aryl bromides. syntheticpages.org

Stille Coupling: The Stille coupling utilizes an organotin reagent as the coupling partner for the organic halide. While effective for a wide range of substrates, the toxicity of organotin compounds has led to a preference for other methods like the Suzuki coupling. nih.gov Nonetheless, it remains a viable option for forming C-C bonds where other methods might fail.

Due to the general applicability of these reactions to aryl bromides, this compound is expected to be a suitable substrate, although specific documented examples are less common in readily available literature compared to Suzuki or Sonogashira couplings.

Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This reaction is of paramount importance for synthesizing arylamines, which are prevalent in pharmaceuticals. This compound can be coupled with a wide variety of primary and secondary amines at the C5 position using this method.

The selection of the palladium catalyst and, crucially, the phosphine (B1218219) ligand is critical for the success of the reaction, with different "generations" of ligands offering improved scope and milder reaction conditions. wikipedia.orgchemspider.com Common bases include sodium tert-butoxide (NaOtBu) and potassium phosphate (B84403) (K₃PO₄). chemspider.comrsc.org

| Palladium Precatalyst | Ligand | Amine | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd₂(dba)₃ | BINAP | Morpholine | NaOtBu | Toluene | 80-100 | High |

| Pd(OAc)₂ | XPhos | Aniline | K₃PO₄ | Dioxane | 100 | Good to High |

| [Pd(allyl)Cl]₂ | RuPhos | Benzylamine | Cs₂CO₃ | t-BuOH | 90-110 | Variable |

This table shows representative conditions for the Buchwald-Hartwig amination of bromopyridines, which are applicable to this compound. chemspider.com

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction for heteroaromatic compounds like pyridine. masterorganicchemistry.com The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which facilitates nucleophilic attack. This effect is enhanced by the presence of electron-withdrawing groups. In this compound, the ethyl ester at C2 significantly activates the ring towards SNAr.

While the bromine at C5 can be a leaving group, SNAr reactions on pyridines are often regioselective, favoring positions ortho and para to the ring nitrogen (C2, C4, C6). youtube.comyoutube.com The methoxy group at C3, however, is also a potential leaving group, especially with strong nucleophiles under forcing conditions. Studies on 3-methoxypyridines have shown that nucleophilic displacement of the methoxy group can occur, particularly when activated by a strong base like sodium hydride. ntu.edu.sg Therefore, depending on the nucleophile and reaction conditions, substitution could potentially occur at either the C3 (displacing -OCH₃) or C5 (displacing -Br) position, though displacement of the bromide via a transition-metal-free SNAr pathway is generally less favorable than palladium-catalyzed couplings unless the position is strongly activated.

Ester Group Transformations

The ethyl ester group at the C2 position is susceptible to various transformations, most commonly hydrolysis and amidation.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid (5-bromo-3-methoxypicolinic acid) under either acidic or basic conditions. libretexts.org

Base-catalyzed hydrolysis (saponification) is typically performed using an aqueous solution of a strong base like sodium hydroxide or potassium hydroxide, followed by acidic workup to protonate the carboxylate salt. libretexts.org This process is generally irreversible.

Acid-catalyzed hydrolysis is a reversible reaction that requires heating the ester in an aqueous acidic solution. libretexts.org

Amidation: The ester can be converted directly to an amide by reacting it with an amine. This reaction, often called aminolysis, typically requires high temperatures or catalytic activation. mdpi.com The reaction with ammonia (B1221849) would yield 5-bromo-3-methoxypicolinamide, while reaction with primary or secondary amines would produce the corresponding N-substituted amides. youtube.com

These transformations of the ester group are valuable for modifying the properties of the molecule or for enabling further synthetic steps, such as coupling the resulting carboxylic acid with amines to form different amides.

Hydrolysis and Saponification

The ester functional group in this compound is susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of 5-bromo-3-methoxypicolinic acid.

Under basic conditions, a process known as saponification, the ester is treated with a base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH), in a suitable solvent system like a mixture of tetrahydrofuran (B95107) (THF) and water. nih.govnih.gov The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group, which subsequently deprotonates the newly formed carboxylic acid to yield the corresponding carboxylate salt. Acidic workup then provides the final carboxylic acid product, 5-bromo-3-methoxypicolinic acid. nih.gov The reaction is essentially irreversible as the final acid-base step is highly favorable. nih.gov

The general mechanism for the base-catalyzed hydrolysis (saponification) is as follows:

Nucleophilic attack of the hydroxide ion on the carbonyl carbon.

Formation of a tetrahedral intermediate.

Elimination of the ethoxide leaving group to form the carboxylic acid.

Deprotonation of the carboxylic acid by the ethoxide to form the carboxylate salt.

Protonation of the carboxylate salt during acidic workup.

| Reaction | Reagents and Conditions | Product | Reference(s) |

| Saponification | 1. LiOH, THF/H₂O2. HCl (workup) | 5-bromo-3-methoxypicolinic acid | nih.govnih.gov |

| Saponification | 1. NaOH, EtOH/H₂O2. H₃O⁺ (workup) | 5-bromo-3-methoxypicolinic acid | nih.gov |

Transesterification Processes

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from an alcohol. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com

In a base-catalyzed transesterification, an alkoxide (e.g., methoxide, CH₃O⁻) acts as a nucleophile, attacking the carbonyl carbon of this compound. This leads to a tetrahedral intermediate, which then collapses, eliminating the ethoxide group and forming a new ester. To drive the equilibrium towards the desired product, the alcohol corresponding to the new ester is often used as the solvent. masterorganicchemistry.com

Acid-catalyzed transesterification involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A different alcohol then attacks this activated carbonyl, leading to a tetrahedral intermediate. After a series of proton transfer steps, ethanol is eliminated, and the new ester is formed. masterorganicchemistry.com

| Reaction Type | Catalyst | Reactant | Product | Reference(s) |

| Base-catalyzed | NaOCH₃ | Methanol | Mthis compound | masterorganicchemistry.com |

| Acid-catalyzed | H₂SO₄ | Propanol | Propyl 5-bromo-3-methoxypicolinate | masterorganicchemistry.com |

Amidation and Reduction Reactions

The ethyl ester group can be converted into an amide by reaction with an amine. This amidation can be achieved under various conditions, sometimes requiring a catalyst. For instance, direct amidation can be performed, or the ester can first be hydrolyzed to the carboxylic acid, which is then coupled with an amine using standard peptide coupling reagents.

Reduction of the ester group in this compound yields the corresponding primary alcohol, (5-bromo-3-methoxypyridin-2-yl)methanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters. uni.luanaxlab.com The reaction with LiAlH₄ proceeds via nucleophilic acyl substitution, followed by nucleophilic addition to the intermediate aldehyde. arkat-usa.org A similar reduction has been reported for a related compound, 2-bromo-4-methoxypyridine, which was converted to the corresponding alcohol using sodium borohydride after initial conversion to an aldehyde. researchgate.net

| Reaction | Reagents | Product | Reference(s) |

| Amidation | Amine (e.g., R-NH₂) | N-alkyl-5-bromo-3-methoxypicolinamide | researchgate.net |

| Reduction | Lithium aluminum hydride (LiAlH₄) | (5-bromo-3-methoxypyridin-2-yl)methanol | uni.luanaxlab.com |

Electrophilic Aromatic Substitution Reactivity

The pyridine ring of this compound is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom and the ester group. However, the methoxy group at the 3-position is an activating, ortho-para directing group. The bromine at the 5-position is a deactivating but ortho-para directing group.

Considering the directing effects of the substituents, the most likely position for electrophilic attack is the C4-position, which is ortho to the activating methoxy group and meta to the deactivating ester group. The C6-position is sterically hindered by the adjacent ester group and electronically deactivated by the nitrogen atom.

An example of electrophilic substitution on a closely related substrate is the nitration of 3-methoxy-5-bromopyridine. Treatment with nitric acid in sulfuric acid introduces a nitro group, yielding 5-bromo-3-methoxy-2-nitropyridine. echemi.com This suggests that nitration of this compound would likely occur at the C4 or C6 position, with a preference for C4 due to electronic factors. nih.govchemsrc.com

| Reaction | Reagents | Predicted Product | Reference(s) |

| Nitration | HNO₃, H₂SO₄ | Ethyl 5-bromo-4-nitro-3-methoxypicolinate | echemi.comnih.govchemsrc.com |

| Bromination | Br₂, FeBr₃ | Ethyl 4,5-dibromo-3-methoxypicolinate | mnstate.edulumenlearning.com |

Metalation Reactions and Organometallic Derivatives

The bromo substituent at the 5-position of the pyridine ring provides a handle for various metal-catalyzed cross-coupling reactions, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the synthesis of more complex molecules.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with a boronic acid or ester. This compound can react with various aryl or heteroaryl boronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃ or Cs₂CO₃) to yield 5-aryl- or 5-heteroaryl-3-methoxypicolinates. beilstein-journals.org

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org This would introduce an alkynyl substituent at the 5-position of the pyridine ring.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine. organic-chemistry.orgchemspider.com This reaction would provide access to 5-amino-3-methoxypicolinate derivatives.

Directed Metalation: The methoxy group can direct lithiation to the ortho position (C4). Treatment with a strong base like lithium diisopropylamide (LDA) or mesityllithium (B1247292) could lead to the formation of a lithiated intermediate at the C4 position, which can then be quenched with various electrophiles. arkat-usa.orgresearchgate.netthieme-connect.com

| Reaction | Catalyst/Reagents | Coupling Partner | Product Type | Reference(s) |

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Arylboronic acid | 5-Aryl-3-methoxypicolinate | beilstein-journals.org |

| Sonogashira | PdCl₂(PPh₃)₂, CuI, Et₃N | Terminal alkyne | 5-Alkynyl-3-methoxypicolinate | wikipedia.orglibretexts.orgorganic-chemistry.org |

| Buchwald-Hartwig | Pd₂(dba)₃, ligand, base | Amine | 5-Amino-3-methoxypicolinate | organic-chemistry.orgchemspider.com |

| Directed Lithiation | LDA or Mesityllithium | Electrophile (e.g., CO₂) | 4-Substituted derivative | arkat-usa.orgresearchgate.netthieme-connect.com |

Applications of Ethyl 5 Bromo 3 Methoxypicolinate As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Functionalized Pyridine (B92270) Scaffolds

The pyridine nucleus is a ubiquitous structural motif in pharmaceuticals, agrochemicals, and functional materials. Ethyl 5-bromo-3-methoxypicolinate serves as an excellent precursor for the synthesis of highly substituted and functionalized pyridine scaffolds. The bromine atom at the 5-position is particularly amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.

For instance, the Suzuki-Miyaura coupling reaction enables the formation of carbon-carbon bonds by reacting the bromo-picolinate with various boronic acids or esters. This strategy allows for the introduction of aryl, heteroaryl, or alkyl groups at the 5-position of the pyridine ring. Similarly, the Sonogashira coupling facilitates the introduction of alkynyl groups, leading to the formation of pyridylacetylenes, which are themselves valuable intermediates for further transformations.

Furthermore, the Buchwald-Hartwig amination provides a powerful tool for the formation of carbon-nitrogen bonds. By reacting this compound with a variety of amines, a diverse library of 5-aminopyridine derivatives can be accessed. These aminated pyridines are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules. The presence of the methoxy (B1213986) and ester functionalities at other positions of the ring offers additional sites for modification, further enhancing the synthetic utility of this precursor.

Building Block for Complex Heterocyclic Compounds

Beyond the functionalization of the pyridine ring itself, this compound is a key building block for the construction of more complex, polycyclic heterocyclic systems. The strategic placement of its functional groups allows for sequential and regioselective reactions to build fused ring systems.

For example, the bromo and ester groups can be utilized in intramolecular cyclization reactions to form bicyclic structures. Following a cross-coupling reaction to introduce a suitable functional group at the 5-position, a subsequent reaction involving the ester at the 2-position can lead to the formation of a new ring fused to the pyridine scaffold.

Patents have described the use of structurally similar bromo-pyridyl ethers in the synthesis of complex heterocyclic systems such as fluorophenyl pyrazole (B372694) compounds. This suggests the potential of this compound to participate in similar reaction cascades, where the pyridine ring serves as a scaffold upon which other heterocyclic rings are constructed. The ability to control the sequence of reactions at different positions of the starting material is crucial for the stereoselective and regioselective synthesis of these intricate molecular architectures.

Role in the Development of Agrochemical Precursors

The pyridine moiety is a common feature in many commercially successful agrochemicals, including herbicides, insecticides, and fungicides. The unique substitution pattern of this compound makes it a valuable intermediate in the synthesis of novel agrochemical candidates.

The development of new pesticides often involves the exploration of novel chemical space. By utilizing this compound as a starting material, chemists can readily access a variety of substituted pyridine derivatives for biological screening. For example, the synthesis of isoxazoline (B3343090) derivatives, a class of compounds known for their insecticidal properties, can potentially start from precursors derived from functionalized pyridines. Patents in the agrochemical field often disclose broad classes of compounds, and while not always explicitly naming this compound, the general structures presented strongly suggest its utility as a key intermediate. The ability to introduce diverse functionalities through cross-coupling reactions allows for the fine-tuning of the biological activity and physical properties of the resulting agrochemical candidates.

Utility in Materials Science: Monomer and Ligand Synthesis

In the realm of materials science, functionalized pyridine derivatives are of interest for the development of new polymers, organic light-emitting diodes (OLEDs), and metal-organic frameworks (MOFs). This compound can serve as a precursor for both monomers and ligands for these applications.

Furthermore, the picolinate (B1231196) moiety can act as a chelating ligand for metal ions. By modifying the pyridine ring through reactions at the bromine position, ligands with specific steric and electronic properties can be designed. These ligands can then be used to create metal complexes with interesting catalytic, magnetic, or luminescent properties. While specific examples detailing the use of this compound in materials science are not yet widespread in the literature, its structural motifs are highly relevant to the design of functional organic materials and ligands for coordination chemistry.

Contributions to Retrosynthetic Strategies of Organic Molecules

Retrosynthetic analysis is a powerful technique used by organic chemists to plan the synthesis of complex target molecules. It involves mentally breaking down the target molecule into simpler, commercially available starting materials. This compound, with its well-defined pattern of functional groups, represents a valuable "synthon" in this type of analysis.

When a complex molecule containing a 3-methoxy-5-substituted-picolinate core is the target, a retrosynthetic disconnection at the bond connecting the substituent at the 5-position logically leads back to this compound. This disconnection is justified by the reliability and high efficiency of modern cross-coupling reactions. For example, if the target molecule contains a 5-arylpyridine moiety, a retrosynthetic step would involve a Suzuki-Miyaura disconnection, identifying this compound and the corresponding arylboronic acid as the key precursors.

Advanced Spectroscopic and Analytical Characterization of Ethyl 5 Bromo 3 Methoxypicolinate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise atomic connectivity and local electronic environment of a molecule in solution. For Ethyl 5-bromo-3-methoxypicolinate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provides a complete picture of its molecular framework.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the protons of the ethyl and methoxy (B1213986) groups. The chemical shifts are influenced by the electronic effects of the substituents: the bromine atom, the methoxy group, and the ethyl ester. The two aromatic protons are expected to appear as distinct doublets due to meta-coupling. The ethyl group will present as a quartet for the methylene (-CH2-) protons and a triplet for the methyl (-CH3) protons, a characteristic pattern for an ethyl ester. ucalgary.ca The methoxy group will appear as a singlet.

The ¹³C NMR spectrum will complement the proton data, showing signals for each unique carbon atom in the molecule. The carbonyl carbon of the ester will be the most downfield signal, typically in the 160-170 ppm range. ucalgary.ca Carbons directly attached to electronegative atoms (oxygen and bromine) and the aromatic carbons will have characteristic chemical shifts.

Predicted ¹H and ¹³C NMR Data for this compound (Based on typical chemical shifts for substituted pyridines and ethyl esters)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine H-4 | ~7.8 - 8.2 (d) | ~125 - 135 |

| Pyridine H-6 | ~8.2 - 8.6 (d) | ~145 - 155 |

| Methoxy (-OCH₃) | ~3.9 - 4.1 (s) | ~55 - 60 |

| Ethyl (-OCH₂CH₃) | ~4.3 - 4.5 (q) | ~60 - 65 |

| Ethyl (-OCH₂CH₃) | ~1.3 - 1.5 (t) | ~13 - 15 |

| Pyridine C-2 (C=O) | - | ~163 - 168 |

| Pyridine C-3 (C-O) | - | ~155 - 165 |

| Pyridine C-5 (C-Br) | - | ~110 - 120 |

To unambiguously assign the proton and carbon signals and confirm the connectivity, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a key correlation would be observed between the methylene quartet and the methyl triplet of the ethyl group. Cross-peaks between the two aromatic protons (H-4 and H-6) would confirm their coupling relationship.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of each protonated carbon by linking the proton chemical shift to its corresponding carbon chemical shift. For example, the signal for the methoxy protons would show a cross-peak to the methoxy carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This technique pieces together the molecular skeleton. Key expected correlations would include:

The aromatic proton at H-6 correlating to the carbonyl carbon (C-2) and the carbon bearing the bromine (C-5).

The methoxy protons correlating to the C-3 carbon of the pyridine ring.

The methylene protons of the ethyl group correlating to the carbonyl carbon.

While solution-state NMR provides data on molecules in a dynamic, solvated state, solid-state NMR (ssNMR) offers insights into the structure and dynamics of the compound in its crystalline or amorphous solid form. emory.edunih.gov In the solid state, anisotropic interactions like dipolar coupling and chemical shift anisotropy (CSA) are not averaged out by molecular tumbling, leading to very broad spectral lines. emory.edulibretexts.org

Techniques like Magic Angle Spinning (MAS) are employed to narrow these lines, allowing for high-resolution spectra to be obtained from solid samples. libretexts.orgwikipedia.org For this compound, ssNMR could be used to:

Characterize different polymorphic forms (if they exist), as these would give distinct ssNMR spectra.

Study intermolecular interactions in the crystal lattice.

Investigate the dynamics of the methoxy or ethyl groups within the solid state, such as rotational motion. nih.gov

Mass Spectrometry for Fragmentation Analysis and Isotope Ratios

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₉H₁₀BrNO₃), the presence of bromine is a key diagnostic feature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Consequently, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ and any bromine-containing fragments, with two peaks of almost equal intensity separated by two mass units (m/z and m/z+2).

Predicted HRMS Data for this compound

| Ion | Formula | Calculated m/z |

| [M(⁷⁹Br)]⁺ | C₉H₁₀⁷⁹BrNO₃ | 258.9895 |

| [M(⁸¹Br)]⁺ | C₉H₁₀⁸¹BrNO₃ | 260.9875 |

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented, and the resulting fragment ions are analyzed. This provides detailed structural information by revealing the fragmentation pathways of the molecule. For picolinate (B1231196) esters, fragmentation can be initiated by the pyridine nitrogen. nih.govnih.gov

Plausible Fragmentation Pathways:

Loss of the ethoxy radical (-•OCH₂CH₃): A common fragmentation for ethyl esters, leading to the formation of a bromomethoxypicolinoyl cation. libretexts.org

Loss of ethylene (C₂H₄): Through a McLafferty rearrangement, resulting in a protonated 5-bromo-3-methoxypicolinic acid ion.

Loss of the entire ester group: Cleavage of the C-C bond between the pyridine ring and the carbonyl group.

Loss of a bromine radical (-•Br): Cleavage of the C-Br bond.

Predicted Key Fragment Ions in MS/MS

| m/z (for ⁷⁹Br) | Lost Fragment | Plausible Fragment Structure |

| 214 | •OCH₂CH₃ | [M - OEt]⁺ |

| 231 | C₂H₅• | [M - Et]⁺ |

| 180 | •Br | [M - Br]⁺ |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformation

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying functional groups, as each group has characteristic absorption or scattering frequencies.

For this compound, the key functional groups are the ester, the methoxy group, the aromatic pyridine ring, and the carbon-bromine bond.

C=O Stretch (Ester): A strong, sharp absorption band in the IR spectrum is expected between 1710-1730 cm⁻¹, characteristic of an α,β-unsaturated ester conjugated with the aromatic ring. ucalgary.ca

C-O Stretches (Ester and Methoxy): Strong bands are expected in the fingerprint region, typically between 1250-1300 cm⁻¹ (asymmetric C-O-C stretch of the ester) and 1000-1150 cm⁻¹ (symmetric C-O-C stretches). ucalgary.ca

Aromatic Ring Vibrations: The pyridine ring will exhibit several characteristic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. C-H stretching vibrations will appear above 3000 cm⁻¹.

C-H Stretches (Aliphatic): The methoxy and ethyl groups will show C-H stretching vibrations just below 3000 cm⁻¹.

C-Br Stretch: A weak to medium intensity band is expected in the lower frequency region of the IR spectrum, typically between 500-650 cm⁻¹.

Raman spectroscopy provides complementary information. While the C=O stretch is strong in the IR, aromatic ring vibrations are often strong in the Raman spectrum, making it a useful tool for analyzing the pyridine core.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Predicted Frequency (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | IR, Raman | 3050 - 3150 | Medium-Weak |

| Aliphatic C-H Stretch | IR, Raman | 2850 - 2980 | Medium |

| C=O Ester Stretch | IR | 1710 - 1730 | Strong |

| Aromatic C=C/C=N Stretch | IR, Raman | 1400 - 1600 | Medium-Strong |

| C-O Ester/Ether Stretch | IR | 1000 - 1300 | Strong |

| C-Br Stretch | IR, Raman | 500 - 650 | Medium-Weak |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal information on bond lengths, bond angles, and conformational details of a molecule, as well as how molecules pack together in the crystal lattice.

While a specific crystal structure for this compound is not available in open literature, the application of single-crystal X-ray diffraction would yield critical structural data. By crystallizing the compound and analyzing the diffraction pattern of X-rays passing through the crystal, its complete solid-state architecture can be resolved. This analysis would reveal the planarity of the pyridine ring, the orientation of the ethyl ester and methoxy substituents, and the specific intramolecular distances between the bromine, oxygen, and nitrogen atoms.

Furthermore, the study of intermolecular interactions, such as potential halogen bonding involving the bromine atom, hydrogen bonding, or π-π stacking between pyridine rings, would be possible. This information is crucial for understanding the compound's physical properties, such as melting point and solubility, and for crystal engineering studies. The structural determination of related picolinamide and picoline complexes by X-ray diffraction demonstrates the utility of this technique for this class of compounds. epa.gov

| Parameter | Hypothetical Value | Information Provided |

|---|---|---|

| Crystal System | Monoclinic | Symmetry of the unit cell |

| Space Group | P2₁/c | Symmetry elements within the unit cell |

| Unit Cell Dimensions | a = 8.5 Å, b = 12.2 Å, c = 9.8 Å, β = 95° | Size and shape of the unit cell |

| Bond Length (C-Br) | ~1.90 Å | Distance between Carbon and Bromine atoms |

| Bond Angle (C-O-C) | ~118° | Angle of the methoxy group ether linkage |

| Torsion Angle (C-C-O-C) | ~175° | Orientation of the ethyl ester group |

Chiroptical Spectroscopy (If applicable to derivatives or specific studies)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful tools for studying chiral molecules—molecules that are non-superimposable on their mirror images. These methods measure the differential absorption or rotation of left- and right-circularly polarized light.

This compound, in its parent form, is an achiral molecule as it possesses a plane of symmetry. Therefore, it will not exhibit a signal in chiroptical spectroscopy.

However, this technique would become highly relevant if the compound were used as a precursor to synthesize chiral derivatives. For instance, if the ethyl ester were replaced with a chiral alcohol, or if a chiral center were introduced elsewhere in the molecule, chiroptical spectroscopy would be indispensable. It could be used to:

Determine Enantiomeric Purity: By comparing the signal intensity to that of a pure enantiomer, the enantiomeric excess (ee) of a sample can be quantified.

Assign Absolute Configuration: In some cases, the sign of the CD signal (positive or negative) can be correlated to the absolute spatial arrangement (R or S configuration) of the stereocenter, often through comparison with structurally related compounds or computational predictions.

The derivatization of alcohols to picolinates has been employed as a strategy for determining enantiomer ratios using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase, highlighting the relevance of picolinate structures in the context of chirality analysis. researchgate.net

Chromatographic and Separation Science Methodologies

Chromatographic techniques are essential for the separation, purification, and analytical quantification of chemical compounds. For this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be primary methodologies for purity assessment and analysis.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most probable method for the analysis of this compound. In this technique, the compound is separated based on its partitioning between a nonpolar stationary phase (typically C18-bonded silica) and a polar mobile phase.

Stationary Phase: A C18 column would be a suitable choice, providing a hydrophobic surface for interaction. tandfonline.comscispace.comiosrjournals.orgresearchgate.netnih.gov

Mobile Phase: A mixture of water and a polar organic solvent like acetonitrile or methanol would be used as the eluent. nih.govsielc.com A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure good separation from any impurities. The addition of a small amount of acid, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase can improve peak shape by protonating the basic pyridine nitrogen. helixchrom.comgoogle.com

Detection: The pyridine ring contains a chromophore that absorbs ultraviolet (UV) light. Therefore, a UV detector, likely set between 254-270 nm, would provide sensitive detection of the compound. tandfonline.com

Gas Chromatography (GC): Given its likely volatility, Gas Chromatography is also a highly applicable technique, particularly when coupled with a Mass Spectrometer (GC-MS). This combination allows for both separation and structural identification of the compound and any volatile impurities.

Stationary Phase: A capillary column with a low- to mid-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), would be appropriate for separating halogenated aromatic compounds. epa.gov

Carrier Gas: An inert gas, typically helium or hydrogen, is used to carry the vaporized sample through the column.

Detection: Mass Spectrometry (GC-MS) provides both high sensitivity and valuable structural information from the mass spectrum and fragmentation pattern of the molecule. The analysis of picolinyl esters by GC-MS is a well-established technique for structural determination. nih.govnih.gov

These chromatographic methods are crucial for quality control, allowing for the determination of purity, the identification of by-products from synthesis, and the quantification of the compound in various matrices.

| Technique | Parameter | Suggested Condition |

|---|---|---|

| HPLC | Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid (Gradient) | |

| Flow Rate | 1.0 mL/min | |

| Detection | UV at 265 nm | |

| GC-MS | Column | 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium | |

| Injector Temperature | 250 °C | |

| Detection | Mass Spectrometry (Electron Ionization) |

Theoretical and Computational Studies on Ethyl 5 Bromo 3 Methoxypicolinate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) Studies

Currently, there are no published DFT studies specifically focused on Ethyl 5-bromo-3-methoxypicolinate. Such studies would be invaluable for determining the optimized molecular geometry, electronic properties, and spectroscopic signatures of the compound.

Molecular Orbital Analysis

A molecular orbital analysis, including the visualization and energy calculation of the HOMO and LUMO, has not been reported for this compound. This analysis is crucial for understanding its potential as an electrophile or nucleophile and its kinetic stability.

Molecular Dynamics Simulations for Conformational Analysis

There is no available research on the use of molecular dynamics simulations to explore the conformational space of this compound. These simulations would help identify the most stable conformers and understand the flexibility of the ethyl and methoxy (B1213986) groups.

Reaction Mechanism Predictions and Transition State Analysis

Detailed computational studies on the reaction mechanisms involving this compound, including the identification and characterization of transition states, are absent from the scientific literature.

Structure-Property Relationship Modeling (excluding biological activity in human systems)

Quantitative structure-property relationship (QSPR) models for this compound have not been developed. These models would be beneficial for predicting various physicochemical properties based on its molecular structure.

Environmental Fate and Degradation Pathways of Ethyl 5 Bromo 3 Methoxypicolinate

Photolytic Degradation Studies

There is currently no available information in the scientific literature regarding the photolytic degradation of Ethyl 5-bromo-3-methoxypicolinate. Photolysis, the breakdown of compounds by light, is a critical environmental degradation pathway. For a compound like this compound, this process would likely involve the interaction of sunlight with the pyridine (B92270) ring and the carbon-bromine bond. However, without experimental data, the rate of degradation, the specific wavelengths of light that would cause breakdown, and the resulting transformation products remain unknown.

Hydrolytic Stability and Pathways

The hydrolytic stability of this compound has not been specifically studied. Hydrolysis is the chemical breakdown of a compound due to reaction with water. The ester functional group in this compound is susceptible to hydrolysis, which would yield 5-bromo-3-methoxypicolinic acid and ethanol (B145695). The rate of this reaction is dependent on pH and temperature. While the hydrolysis of other halopyridines and esters has been investigated, this information cannot be directly extrapolated to provide specific stability data and degradation pathways for this compound without dedicated experimental studies.

Biodegradation Potential and Mechanisms in Environmental Systems

No studies on the biodegradation of this compound by microorganisms in soil or water systems were found. Biodegradation is a key process that determines the persistence of organic compounds in the environment. The potential for microorganisms to break down the brominated and methoxylated pyridine structure of this compound is unknown. Research on the biodegradation of other picolinate-based compounds, some of which are used as herbicides, exists, but the specific combination of functional groups in this compound would necessitate its own investigation to determine its susceptibility to microbial degradation and the metabolic pathways involved.

Future Directions and Emerging Research Avenues for Ethyl 5 Bromo 3 Methoxypicolinate

Development of Novel Catalytic Transformations

The bromine atom on the pyridine (B92270) ring of Ethyl 5-bromo-3-methoxypicolinate serves as a prime handle for a variety of transition-metal-catalyzed cross-coupling reactions. While specific examples involving this exact molecule are not yet prevalent in the literature, the development of novel catalytic transformations represents a significant area for future research.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds. nih.govresearchgate.net Future research could focus on developing optimized conditions for the Suzuki-Miyaura coupling of this compound with a wide range of aryl and heteroaryl boronic acids and esters. This would enable the synthesis of a diverse library of 5-aryl-3-methoxypicolinate derivatives, which could be screened for various biological activities.

Sonogashira Coupling: The Sonogashira reaction allows for the formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne. researchgate.netorganic-chemistry.org Applying this to this compound would yield 5-alkynyl-3-methoxypicolinates. These compounds could serve as precursors for more complex heterocyclic systems or as components in conjugated materials.

Buchwald-Hartwig Amination: This reaction would enable the introduction of a variety of nitrogen-based functional groups at the 5-position of the pyridine ring. This could lead to the synthesis of novel amines, amides, and other nitrogen-containing heterocycles with potential applications in medicinal chemistry.

C-H Activation: Direct C-H activation represents a more atom-economical approach to functionalization. nih.gov Research could be directed towards the development of catalytic systems that can selectively activate the C-H bonds of the pyridine ring of this compound, allowing for the introduction of new functional groups without the need for pre-functionalization.

A summary of potential catalytic transformations is presented in the table below.

| Catalytic Transformation | Potential Reagent | Potential Product |

| Suzuki-Miyaura Coupling | Arylboronic acid | 5-Aryl-3-methoxypicolinate |

| Sonogashira Coupling | Terminal alkyne | 5-Alkynyl-3-methoxypicolinate |

| Buchwald-Hartwig Amination | Amine | 5-Amino-3-methoxypicolinate |

| C-H Activation | Various | Functionalized picolinate (B1231196) |

Exploration of New Application Domains in Chemical Synthesis

The strategic placement of functional groups in this compound makes it an attractive starting material for the synthesis of more complex molecules with potential applications in various fields.

Medicinal Chemistry: Pyridine-based compounds are prevalent in pharmaceuticals. The derivatives synthesized from this compound could be explored as potential scaffolds for the development of new drugs. The methoxy (B1213986) and ester groups can be readily modified to tune the pharmacokinetic and pharmacodynamic properties of the resulting molecules.

Agrochemicals: The picolinate functional group is found in several herbicides and fungicides. Future research could investigate the biological activity of derivatives of this compound against various pests and pathogens, potentially leading to the discovery of new agrochemicals.

Organic Electronics: The pyridine ring is an electron-deficient system, which makes it a suitable component for organic electronic materials. By incorporating this compound into larger conjugated systems through cross-coupling reactions, it may be possible to develop new materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Advanced Materials and Supramolecular Chemistry Integration

The pyridine nitrogen of this compound can act as a hydrogen bond acceptor and a metal-coordinating site, making it a valuable component for the construction of advanced materials and supramolecular assemblies.

Metal-Organic Frameworks (MOFs): The picolinate moiety can coordinate to metal ions to form MOFs. By systematically varying the metal ions and the organic linkers derived from this compound, it may be possible to create new MOFs with tailored pore sizes and functionalities for applications in gas storage, separation, and catalysis.

Supramolecular Polymers: The ability of the pyridine nitrogen to participate in non-covalent interactions can be exploited to construct supramolecular polymers. These materials, held together by reversible bonds, can exhibit interesting properties such as self-healing and stimuli-responsiveness.

Liquid Crystals: The rigid core of the picolinate ring, when combined with flexible alkyl chains, could lead to the formation of liquid crystalline materials. The properties of these materials could be tuned by modifying the substituents on the pyridine ring.

Sustainable and Efficient Synthesis Technologies

Future research should also focus on developing more sustainable and efficient methods for the synthesis of this compound and its derivatives.

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch synthesis, including improved safety, scalability, and efficiency. nih.gov Developing a flow-based synthesis of this compound would be a significant step towards a more sustainable manufacturing process.

Green Chemistry: The principles of green chemistry should be applied to all future synthetic work involving this compound. nih.gov This includes the use of renewable starting materials, environmentally benign solvents, and catalytic methods that minimize waste generation.

Biocatalysis: The use of enzymes to catalyze specific reactions can offer high selectivity and mild reaction conditions. Future research could explore the use of biocatalysts for the synthesis and modification of this compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Ethyl 5-bromo-3-methoxypicolinate?

- Methodological Answer : this compound is typically synthesized via esterification of 5-bromo-3-methoxypicolinic acid. A standard protocol involves refluxing the acid with ethanol in the presence of a catalytic agent like concentrated sulfuric acid (H₂SO₄) or dicyclohexylcarbodiimide (DCC). Purification is achieved via column chromatography using silica gel and ethyl acetate/hexane gradients . Key intermediates (e.g., methyl esters) may require transesterification under basic conditions (e.g., K₂CO₃ in ethanol) to yield the ethyl ester.

Q. How is the structure of this compound confirmed experimentally?

- Methodological Answer : Structural confirmation relies on a combination of spectroscopic techniques:

- NMR : ¹H and ¹³C NMR identify substituent positions (e.g., methoxy at C3, bromine at C5). Aromatic protons appear as distinct doublets (δ 7.5–8.5 ppm) .

- X-ray crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles, particularly the dihedral angle between the pyridine ring and ester group .

- IR spectroscopy : Peaks at ~1700 cm⁻¹ confirm the ester carbonyl group .

Advanced Research Questions

Q. How can cross-coupling reactions involving this compound be optimized for functionalization?

- Methodological Answer : The bromine substituent enables Suzuki-Miyaura or Buchwald-Hartwig couplings. Optimization strategies include:

- Catalyst selection : Pd(dba)₂ with XPhos ligand for aryl bromide activation.

- Solvent/base systems : DMF with Cs₂CO₃ at 80°C for improved yields .

- Kinetic monitoring : Use of LC-MS to track intermediate formation and adjust reaction time.

Q. What strategies mitigate low reactivity in nucleophilic aromatic substitution (SNAr) reactions with this compound?

- Methodological Answer :

- Activation : Use CuI as a co-catalyst to polarize the C-Br bond.

- Solvent effects : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity of amines or thiols.

- Microwave-assisted synthesis : Shortens reaction time (e.g., 30 min at 150°C) while avoiding ester hydrolysis .

- Experimental Design Note : Control experiments with deuterated solvents (e.g., DMSO-d₆) help distinguish between competing pathways (e.g., radical vs. ionic mechanisms).

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer :

- 2D NMR techniques : HSQC and HMBC correlations clarify ambiguous NOE signals in crowded aromatic regions .

- Computational modeling : Density Functional Theory (DFT) predicts NMR shifts (e.g., using Gaussian09) to validate experimental data .

- Crystallographic refinement : SHELXL’s twin refinement feature resolves disorder in ester-group conformers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.